Acide 2-mercaptoisobutiri

Vue d'ensemble

Description

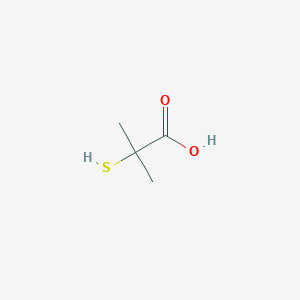

2-Mercaptoisobutyric acid, also known as 2-Mercaptoisobutyric acid, is a useful research compound. Its molecular formula is C4H8O2S and its molecular weight is 120.17 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Mercaptoisobutyric acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Mercaptoisobutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Mercaptoisobutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de points quantiques

L'acide 2-mercaptoisobutiri (MIBA) est utilisé comme agent de coiffage dans la synthèse de points quantiques de CdTe (QDs) par une méthode hydrothermale modifiée . L'utilisation d'acides mercapto ramifiés avec un groupe méthyle latéral, tels que le MIBA, s'est avérée supérieure pour obtenir des QDs avec une distribution de taille étroite, une fluorescence forte et une bonne stabilité en solution à long terme .

Recherche en protéomique

L'this compound est utilisé dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce domaine est essentiel à notre compréhension de la biologie cellulaire et des mécanismes des maladies.

Expériences de flottation

L'this compound est utilisé dans des expériences de flottation pour étudier les comportements de flottation des minerais . En particulier, il a été utilisé pour étudier les effets des dépresseurs organiques sur les comportements de flottation de la chalcopyrite et de la galène .

Safety and Hazards

2-Mercaptoisobutyric acid may be corrosive to metals and is toxic if swallowed. It can cause severe skin burns and eye damage, and it is harmful if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Orientations Futures

Mécanisme D'action

Target of Action

Mercapto acids, in general, are known to interact with various enzymes and proteins, influencing their function and activity .

Mode of Action

Mercapto acids are known to form covalent bonds with proteins and enzymes, potentially altering their function

Biochemical Pathways

Mercapto acids are known to participate in various biochemical reactions, including redox reactions and enzymatic processes .

Pharmacokinetics

Its solubility in ether and methanol suggests that it may be well-absorbed and distributed in the body

Result of Action

Due to its mercapto group, it may have antioxidant properties and could participate in redox reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Mercaptoisobutyric acid. For instance, its ionization constants have been measured in perchlorate media at an ionic strength of 1.0 M and over the temperature range 273–309°K . This suggests that changes in pH, temperature, and ionic strength could potentially affect its stability and activity.

Analyse Biochimique

Biochemical Properties

It is known that the compound can participate in various biochemical reactions due to its mercapto group .

Cellular Effects

The cellular effects of 2-Mercaptoisobutyric acid are not well studied. It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of 2-Mercaptoisobutyric acid in animal models

Metabolic Pathways

It is possible that the compound interacts with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is possible that the compound interacts with certain transporters or binding proteins, and may influence its localization or accumulation .

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

2-methyl-2-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-4(2,7)3(5)6/h7H,1-2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMBCYAUSCBSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063561 | |

| Record name | 2-Mercaptoisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4695-31-2 | |

| Record name | 2-Mercapto-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4695-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercaptoisobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004695312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-mercapto-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Mercaptoisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercapto-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-MERCAPTOISOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XT2NW8D545 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-mercaptoisobutyric acid interact with hexaaquocobalt(III) ions, and what are the implications of this interaction?

A1: [] 2-mercaptoisobutyric acid (RSH) reduces hexaaquocobalt(III) ions (Co(H2O)63+) through an electron transfer process. This reaction is studied using the stopped-flow technique, revealing a lack of evidence for any transient intermediate complex formation. The reaction rate is dependent on the concentration of hydrogen ions (H+) and follows the rate expression: kobs = k1Kh [RSH]/[H+], where kobs is the observed rate constant, k1 represents the rate constant for the reaction involving CoOH2+ ions, and Kh is the hydrolysis constant for the hexaaquocobalt(III) ion.

Q2: What is known about the structural characteristics of compounds related to 2-mercaptoisobutyric acid?

A2: While the provided abstracts lack specific data on the molecular formula, weight, and spectroscopic properties of 2-mercaptoisobutyric acid, one study mentions the synthesis of Selenobis(2-mercaptoisobutyric acid). [] This suggests an interest in modifying the structure of 2-mercaptoisobutyric acid, potentially to investigate structure-activity relationships and explore its applications further.

Q3: Can you elaborate on the thermodynamic properties of 2-mercaptoisobutyric acid and its significance?

A3: One of the papers focuses on the "Ionization constants and thermodynamic quantities of 2-mercaptocarboxylic acids in aqueous solution." [] While the abstract doesn't provide specific data for 2-mercaptoisobutyric acid, this research likely investigates its pKa values (which determine its ionization behavior in solution) and other thermodynamic parameters like enthalpy and entropy changes associated with its ionization. Understanding these properties is crucial for predicting the compound's behavior under different pH conditions and its potential interactions in biological systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

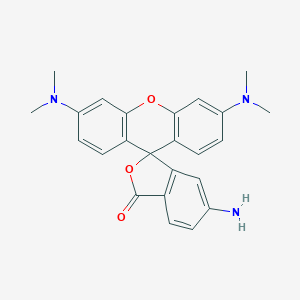

![5-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14197.png)